REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.CSC.B>O1CCCC1>[I:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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14.88 g
|
Type
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reactant
|
Smiles
|
IC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
6.12 mL
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Type
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reactant
|
Smiles
|
CSC.B
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 1 hr
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
|
The residue was dissolved indichloromethane (20 ml)
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Type
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ADDITION
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Details
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added to a suspension of the pyridinium chlorochromate (14.23 g) in dichloromethane (100 ml)
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Type
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TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
The resulting mixture was diluted with diethyl ether (250 ml)
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of arbocel
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by column chromatography over silica gel eluting with dichloromethane
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Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |